molecular formula C17H17N3O3 B2925377 N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide CAS No. 1197528-26-9

N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide

Cat. No.: B2925377
CAS No.: 1197528-26-9
M. Wt: 311.341
InChI Key: WQRWYABPUCFHBJ-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide is a complex organic compound that features a benzyl group, a cyanomethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be added via a nucleophilic addition reaction using cyanomethyl anion.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the furan-3-yl formamide and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.

    Reduction: The cyanomethyl group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid.

    Reduction: N-benzyl-N-(aminomethyl)-3-[(furan-3-yl)formamido]propanamide.

    Substitution: Various substituted benzyl derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide can be compared with other similar compounds, such as:

    N-benzyl-N-(cyanomethyl)-3-[(thiophen-3-yl)formamido]propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-benzyl-N-(cyanomethyl)-3-[(pyridin-3-yl)formamido]propanamide: Similar structure but with a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-[benzyl(cyanomethyl)amino]-3-oxopropyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-8-10-20(12-14-4-2-1-3-5-14)16(21)6-9-19-17(22)15-7-11-23-13-15/h1-5,7,11,13H,6,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWYABPUCFHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)CCNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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